Bromfenac Acyl-β-D-Glucuronide Bromfenac Acyl-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209050
InChI:
SMILES:
Molecular Formula: C₂₁H₂₀BrNO₉
Molecular Weight: 510.29

Bromfenac Acyl-β-D-Glucuronide

CAS No.:

Cat. No.: VC0209050

Molecular Formula: C₂₁H₂₀BrNO₉

Molecular Weight: 510.29

* For research use only. Not for human or veterinary use.

Bromfenac Acyl-β-D-Glucuronide -

Specification

Molecular Formula C₂₁H₂₀BrNO₉
Molecular Weight 510.29

Introduction

Chemical Structure and Properties

Bromfenac Acyl-β-D-Glucuronide has the molecular formula C21H20BrNO9 and a molecular weight of 510.29 g/mol . The compound is also known systematically as 2-Amino-3-(4-bromobenzoyl)benzeneacetyl β-D-glucopyranosiduronic acid .

The chemical structure of Bromfenac Acyl-β-D-Glucuronide features several key components:

  • A brominated phenyl ring from the parent bromfenac molecule

  • An amino group

  • A benzoyl functional group

  • A carboxylic acid moiety conjugated to glucuronic acid

  • A β-D-glucopyranosiduronic acid component joined through an acyl linkage

Table 1: Physical and Chemical Properties of Bromfenac Acyl-β-D-Glucuronide

PropertyValue
Molecular FormulaC21H20BrNO9
Molecular Weight510.29 g/mol
Physical StateSolid
SolubilityEnhanced water solubility compared to parent compound
Chemical NatureAcyl glucuronide
StabilityMay undergo hydrolysis and acyl migration

Metabolism and Biotransformation

The formation of Bromfenac Acyl-β-D-Glucuronide occurs primarily through hepatic metabolism. Bromfenac undergoes Phase II biotransformation in the liver, where it is conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) .

This metabolic pathway involves several sequential steps:

  • Absorption of bromfenac into the systemic circulation

  • Transport to the liver

  • Conjugation with glucuronic acid catalyzed by UGT enzymes, particularly UGT2B7

  • Formation of the acyl glucuronide metabolite

  • Biliary or renal excretion of the water-soluble glucuronide

Interestingly, species differences in bromfenac metabolism have been observed. While acyl glucuronidation was expected to be a major metabolic pathway in rats, research has shown that an unusual conjugate, bromfenac N-glucoside, was identified in rat bile instead . This finding highlights the importance of considering species variations when extrapolating metabolic data across different organisms.

Table 2: Enzymatic Aspects of Bromfenac Glucuronidation

AspectDetails
Primary Metabolizing EnzymeUGT2B7
Reaction TypePhase II conjugation
Cofactor RequiredUDP-glucuronic acid (UDPGA)
Rate-Limiting FactorsEnzyme expression, genetic polymorphisms, drug interactions
Alternative Metabolic PathwaysN-glucosidation (observed in rats), lactam formation

Pharmacokinetic Considerations

Following administration of bromfenac ophthalmic solution, low but measurable plasma concentrations of the parent compound have been detected, indicating some degree of systemic absorption even with topical ocular application .

In clinical studies, plasma bromfenac concentrations following bilateral topical ocular twice-daily dosing of bromfenac ophthalmic solution 0.075% ranged from below the limit of quantification (0.20 ng/mL) to 2.42 ng/mL at 30-60 minutes post-dose . The presence of measurable plasma levels suggests that systemic biotransformation, including the formation of Bromfenac Acyl-β-D-Glucuronide, may occur even with topical administration.

The formation of Bromfenac Acyl-β-D-Glucuronide impacts several pharmacokinetic aspects:

Toxicological Implications

The toxicological profile of Bromfenac Acyl-β-D-Glucuronide deserves particular attention given the history of bromfenac-associated hepatotoxicity that led to the withdrawal of oral bromfenac formulations from the market . Recent research has provided new insights into the role of metabolites in this toxicity.

A 2024 study investigated the role of microsomal metabolism in bromfenac-induced cytotoxicity, revealing that UGT-dependent metabolism significantly increases bromfenac-induced toxicity in hepatic cells . The study identified UGT2B7 as a pivotal enzyme in the metabolic activation of bromfenac.

Notably, this research also identified bromfenac indolinone (lactam) as a potent mediator of hepatotoxic effects, with cytotoxicity experiments demonstrating that the toxicity of bromfenac lactam was 34-fold higher than that of bromfenac itself . This suggests that while acyl glucuronidation has traditionally been considered in the context of bromfenac toxicity, alternative metabolic pathways may play even more significant roles in the observed hepatotoxicity.

Table 3: Toxicological Mechanisms Associated with Bromfenac Metabolism

MechanismDescriptionRelevance to Acyl Glucuronide
Protein Adduct FormationCovalent binding to cellular proteinsAcyl glucuronides can form adducts through transacylation or glycation reactions
Reactive Metabolite GenerationFormation of electrophilic speciesUGT-dependent metabolism contributes to reactive metabolite formation
Mitochondrial DysfunctionDisruption of cellular energy productionSecondary consequence of protein adduct formation
Immune-Mediated ReactionsHaptenization and immune recognitionModified proteins may act as haptens, triggering immune responses

Bromfenac Acyl-β-D-Glucuronide serves important analytical applications, particularly as a reference standard in pharmaceutical analysis and research . Its detection and quantification are valuable for:

  • Pharmacokinetic studies

  • Drug metabolism investigations

  • Quality control of pharmaceutical formulations

  • Toxicological assessments

Various analytical techniques can be employed for the detection and quantification of Bromfenac Acyl-β-D-Glucuronide in biological samples and pharmaceutical preparations:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • High-performance liquid chromatography (HPLC) with various detection methods

The development of sensitive and specific analytical methods for this metabolite contributes to our understanding of bromfenac pharmacokinetics and may help in establishing correlations between metabolite levels and clinical outcomes.

Clinical Significance and Therapeutic Considerations

The clinical significance of Bromfenac Acyl-β-D-Glucuronide relates primarily to its role in the elimination of bromfenac and potential contributions to both efficacy and safety profiles of bromfenac-containing medications.

Bromfenac ophthalmic solutions have demonstrated efficacy in clinical trials for the treatment of postoperative inflammation and reduction of ocular pain following cataract extraction . In a randomized, double-masked, placebo-controlled clinical trial, a greater proportion of patients treated with bromfenac ophthalmic solution 0.09% achieved complete clearance of ocular inflammation compared to placebo (64.0% vs. 43.3%) .

Table 4: Clinical Trial Results for Bromfenac Ophthalmic Solution

Outcome MeasureBromfenacPlaceboP-value
Complete clearance of ocular inflammation at day 1564.0%43.3%P<0.0001
Early effect on inflammation (day 3)8.4%1.2%P=0.0012
Median time to resolution of ocular pain2 days5 daysP<0.0001
Eye irritation (adverse event)2.5%4.7%Not specified

Future Research Directions

Research on Bromfenac Acyl-β-D-Glucuronide and related metabolites continues to evolve, with several promising directions for future investigation:

  • Comprehensive characterization of the relationship between acyl glucuronide formation and hepatotoxicity risk

  • Development of analogs with reduced potential for forming reactive metabolites

  • Investigation of genetic polymorphisms in UGT enzymes that may predispose individuals to adverse reactions

  • Exploration of structure-activity relationships to enhance therapeutic efficacy while minimizing toxicity

  • Development of more sensitive and specific analytical methods for metabolite detection in complex biological matrices

Understanding the complete metabolic profile of bromfenac, including the formation and disposition of Bromfenac Acyl-β-D-Glucuronide, remains critical for optimizing the therapeutic use of this compound and developing safer alternatives.

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